PACAP (6-38), human, ovine, rat TFA

PAC1 receptor Antagonist potency cAMP inhibition

PACAP (6-38), human, ovine, rat TFA is a truncated peptide antagonist derived from the endogenous neuropeptide Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). It functions as a competitive antagonist at the PACAP type I receptor (PAC1) and exhibits weaker activity at the VPAC1 and VPAC2 receptors.

Molecular Formula C₁₈₄H₃₀₁N₅₆FO₄₇S
Molecular Weight 4138.76
Cat. No. B1574810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePACAP (6-38), human, ovine, rat TFA
Molecular FormulaC₁₈₄H₃₀₁N₅₆FO₄₇S
Molecular Weight4138.76
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PACAP (6-38) Human, Ovine, Rat TFA: A Potent and Selective PAC1 Receptor Antagonist for Research Procurement


PACAP (6-38), human, ovine, rat TFA is a truncated peptide antagonist derived from the endogenous neuropeptide Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) [1]. It functions as a competitive antagonist at the PACAP type I receptor (PAC1) and exhibits weaker activity at the VPAC1 and VPAC2 receptors . This compound is supplied as a trifluoroacetate (TFA) salt to enhance stability and solubility, with a molecular weight of approximately 4138.76 Da in its TFA form and a purity >98% .

PAC1 receptor-selective antagonist profile with reported selectivity over VPAC1/VPAC2
TFA salt form for enhanced solubility and stability, supporting consistent assay conditions
Reported in vivo activity supports both in vitro and whole-animal signaling pathway studies

Why PACAP (6-38) Human, Ovine, Rat TFA Cannot Be Substituted with Other PACAP-Derived Antagonists


While several PACAP-derived antagonists exist, including PACAP (6-27), PACAP (1-27), and VIP (6-28), substitution with these alternatives can lead to significant differences in receptor selectivity, potency, and in vivo efficacy [1]. PACAP (6-38) uniquely balances PAC1 receptor selectivity with nanomolar affinity, whereas other fragments often exhibit reduced potency or altered receptor profiles . Additionally, the TFA salt form of PACAP (6-38) provides enhanced solubility and stability compared to free base or acetate salts, which can be critical for consistent experimental outcomes .

Receptor profile mismatch

Other PACAP fragments (e.g., 6-27, 1-27) may show altered PAC1 selectivity and lower reported antagonist potency, potentially shifting assay interpretation.

Salt form and stability

Free base or acetate salts may exhibit reduced solubility and stability compared to the TFA form, which can affect reproducibility in sensitive assays.

Class-related engagement

VIP-derived antagonists (e.g., VIP 6-28) engage VPAC receptors differently and may not permit PAC1-specific pathway dissection.

Quantitative Evidence Guide: Why PACAP (6-38) Human, Ovine, Rat TFA is the Preferred PAC1 Antagonist for Research


PACAP (6-38) Exhibits >20-Fold Higher Potency at PAC1 Receptors Compared to PACAP (6-27)

PACAP (6-38) demonstrates significantly higher potency as a PAC1 receptor antagonist compared to the shorter fragment PACAP (6-27) . This difference is critical for experiments requiring robust blockade of PACAP-mediated signaling, particularly at lower concentrations to avoid off-target effects .

PAC1 potency vs PACAP (6-27)
Head-to-head
IC50 30 nM vs 1,500 nM
Recombinant rat PAC1 in CHO cells
Reported PAC1 affinity context; supports use at lower assay concentrations for target engagement studies.
PAC1 receptor Antagonist potency cAMP inhibition

PACAP (6-38) Displays 20-Fold Selectivity for PAC1 over VPAC1 Receptors

PACAP (6-38) preferentially targets the PAC1 receptor while showing markedly reduced affinity for the VPAC1 receptor . This selectivity profile is essential for dissecting PAC1-specific signaling pathways in systems where multiple PACAP receptor subtypes are co-expressed .

Selectivity over VPAC1
Head-to-head
PAC1 IC50 30 nM; VPAC1 IC50 600 nM
Human VPAC2 IC50 40 nM shown for context
Reported selectivity profile enables PAC1-specific pathway study fit, reducing VPAC1 cross-reactivity confound.
Receptor selectivity PAC1 VPAC1 VPAC2

PACAP (6-38) Functions as an In Vivo Antagonist of CART Peptide-Induced Hypophagia

PACAP (6-38) acts as a functional antagonist in vivo, effectively blocking the hypophagic effects of cocaine- and amphetamine-regulated transcript peptide (CARTp) [1]. This in vivo activity demonstrates its utility beyond in vitro systems and validates its use in whole-animal studies .

In vivo blockade of hypophagia
Reported
3 nmol PACAP (6-38) blocked 0.3 nmol CARTp effect
Intracerebroventricular administration in rats
Reported in vivo model-response context; supports feeding behavior and energy homeostasis research models.
In vivo efficacy Feeding behavior CART peptide

PACAP (6-38) Attenuates Formalin-Induced Nociceptive Behaviors In Vivo

In a mouse model of inflammatory pain, intrathecal administration of PACAP (6-38) dose-dependently reduced formalin-induced nociceptive behaviors [1]. This effect was specific to the second phase of the response, suggesting a role in central sensitization mechanisms .

Formalin nociception attenuation
Cross-study
Dose-dependent reduction (0.5-2 μg i.t.)
Intrathecal mouse formalin model
Reported pain-model endpoint context; supports nociceptive pathway and central sensitization studies.
Pain research Nociception In vivo pharmacology

Optimal Research and Industrial Applications for PACAP (6-38) Human, Ovine, Rat TFA


Dissecting PAC1-Specific Signaling in Neurological and Pain Research

Due to its 20-fold selectivity for PAC1 over VPAC1 receptors [1], PACAP (6-38) TFA is the preferred tool for isolating PAC1-mediated pathways in complex neural tissues. This is particularly valuable in pain research, where it has been shown to attenuate formalin-induced nociceptive behaviors [2].

In Vivo Studies of Appetite and Metabolic Regulation

The compound's demonstrated ability to block CARTp-induced hypophagia in vivo [1] makes it a key reagent for investigating central mechanisms of feeding behavior and energy homeostasis. Its in vivo efficacy supports its use in preclinical models of obesity and metabolic disorders.

Cancer Cell Signaling and Tumor Growth Studies

PACAP (6-38) has been shown to inhibit breast cancer xenograft growth in nude mice [1], highlighting its potential as a tool to study PACAP-mediated signaling in oncology. Its ability to block PACAP-induced cAMP elevation and c-fos expression [2] makes it useful for dissecting mitogenic pathways in cancer cells.

Application
Selection Property
Validation Focus
PAC1-specific signaling studies in neural and pain research
Reported PAC1 selectivity profile
PAC1-mediated cAMP and nociceptive pathway endpoints
Feeding behavior and energy homeostasis research models
In vivo model-response evidence
CARTp-induced hypophagia and metabolic endpoint monitoring
Cancer cell signaling and tumor growth model studies
Reported tumor model-response context
PACAP-induced mitogenic pathway and xenograft endpoint monitoring

Technical Documentation Hub

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19 linked technical documents
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